One of the key challenges in solid-state batteries is the potential for unwanted side reactions between the solid electrolyte and the cathode material. These reactions can hinder battery performance and lifespan. Researchers are exploring Lithium ethoxide as a precursor for depositing thin films that act as protective coatings on cathode materials [].
The chemical vapor deposition (CVD) technique allows for the creation of these thin films using Lithium ethoxide as a starting material. The resulting coating is designed to be:
Lithium ethoxide is an organometallic compound with the chemical formula C₂H₅LiO. It consists of lithium, ethyl groups, and an oxygen atom, making it a member of the alkali metal ethoxides. This compound is typically a white solid that is highly reactive, especially in the presence of moisture, and is used primarily as a precursor in various
Lithium ethoxide is a flammable and corrosive compound. It can react violently with water and ignites readily in air []. Exposure can cause skin and eye irritation. When handling lithium ethoxide, it is crucial to wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood [].
Lithium ethoxide can be synthesized through several methods:
Lithium ethoxide has several applications across different fields:
Studies have shown that lithium ethoxide interacts with various electrophiles and other organolithium compounds. For example, it forms stable complexes with ethyllithium, which can influence reaction pathways and product distributions. Understanding these interactions is crucial for optimizing synthetic routes in organic chemistry .
Lithium ethoxide shares similarities with other alkali metal ethoxides but exhibits unique properties due to the specific characteristics of lithium. Here are some comparable compounds:
Compound | Formula | Unique Features |
---|---|---|
Sodium Ethoxide | C₂H₅NaO | More stable than lithium ethoxide; less reactive |
Potassium Ethoxide | C₂H₅KO | Higher reactivity compared to sodium; larger ionic size |
Cesium Ethoxide | C₂H₅CsO | Very reactive; used in specialized applications |
Lithium ethoxide stands out due to its high reactivity and utility in battery technology and organic synthesis, making it an essential compound within its class .
Lithium ethoxide exhibits distinct structural characteristics as an organometallic compound. The molecular formula is C₂H₅LiO, representing a lithium ion (Li⁺) coordinated with an ethoxide ion (C₂H₅O⁻) [1] [2]. The structural representation can be expressed as LiOCH₂CH₃, where the lithium atom forms an ionic bond with the ethoxide group [3] [4].
The compound has a linear formula of CH₃CH₂OLi and an InChI identifier of InChI=1S/C2H5O.Li/c1-2-3;/h2H2,1H3;/q-1;+1 [2] [5]. The SMILES string representation is [Li+].CC[O-], indicating the ionic nature of the lithium-ethoxide interaction [6] [7]. The compound exists as a discrete ionic structure where the lithium cation is associated with the ethoxide anion through electrostatic attractions.
Lithium ethoxide predominantly appears as a white to off-white powder or crystalline chunks at room temperature [1] [4] [5]. The compound can also present as white powder with a characteristically solid physical state [8] [9]. Some commercial preparations may exhibit slight color variations, appearing as off-white or even having a brown tint when in solution form [10].
The compound demonstrates moisture sensitivity, requiring careful handling and storage under inert conditions to prevent hydrolysis [5] [9]. It is classified as a self-heating substance that may spontaneously ignite under certain conditions [4] [9].
The molecular weight of lithium ethoxide is consistently reported as 52.00 g/mol across multiple sources [2] [6] [11] [12] [13]. The atomic composition consists of lithium (Li), carbon (C), hydrogen (H), and oxygen (O) atoms in the ratio Li₁C₂H₅O₁.
Component | Atomic Mass (amu) | Count | Contribution (g/mol) |
---|---|---|---|
Lithium | 6.94 | 1 | 6.94 |
Carbon | 12.01 | 2 | 24.02 |
Hydrogen | 1.008 | 5 | 5.04 |
Oxygen | 15.999 | 1 | 15.999 |
Total | 52.00 |
Lithium ethoxide demonstrates variable solubility depending on the solvent system. The compound is highly soluble in organic solvents, particularly ethanol, where it shows concentration-dependent solubility [14].
Solvent | Solubility (g/100 g solvent) | Temperature (°C) |
---|---|---|
Ethanol | 19.6 | 20 |
Ethanol | 15.8 | 24 |
Ethanol | 23.0 | 70 |
Heptane | 0.38 | 26 |
Diethyl ether | Sparingly soluble | - |
Pentane | Sparingly soluble | - |
The solubility data indicates that lithium ethoxide is moderately soluble in ethanol, with solubility increasing with temperature [14]. The compound shows limited solubility in non-polar organic solvents such as heptane and pentane, and is sparingly soluble in diethyl ether [14]. It is less soluble in water due to its organometallic nature [15].
Lithium ethoxide exhibits characteristic thermal properties that are crucial for its handling and applications. The compound has a reported boiling point ranging from 67°C to 72.6°C at standard atmospheric pressure [3] [16] [11] [10]. The flash point is consistently reported as 8.9°C (48.2°F), indicating high flammability [16] [12] [13].
Thermal Property | Value | Reference Conditions |
---|---|---|
Boiling Point | 67°C | Standard pressure |
Boiling Point | 72.6°C | 760 mmHg |
Flash Point | 8.9°C (48.2°F) | Closed cup |
Decomposition Temperature | 325°C | - |
Vapor Pressure | 0.01 Torr | 150°C |
Vapor Pressure | 82.8 mmHg | 25°C |
The decomposition temperature is reported as 325°C, indicating thermal stability up to this temperature [14]. Vapor pressure measurements show 0.01 Torr at 150°C and 82.8 mmHg at 25°C [14] [13]. The compound has a density of 0.895 g/mL at 25°C for the pure compound, while the 1.0 M solution in ethanol has a density of 0.821 g/mL at 25°C [3] [16] [6] [7].
Nuclear magnetic resonance spectroscopy has emerged as a powerful tool for characterizing lithium ethoxide and its various structural forms. The ionic nature of lithium ethoxide presents unique challenges and opportunities for nuclear magnetic resonance analysis [1] [2].
Both lithium isotopes, ⁶Li and ⁷Li, provide valuable information about the chemical environment of lithium in ethoxide compounds. The ⁶Li isotope possesses the smallest quadrupole moment for any nucleus and can be considered as a spin-1/2 nucleus, resulting in sharper linewidths compared to ⁷Li [2]. Despite its lower sensitivity, ⁶Li is often preferred for detection due to the superior resolution it provides.
Proton nuclear magnetic resonance spectroscopy reveals distinct signals for the ethoxide moiety. Variable temperature studies of lithium ethoxide in deuterated toluene show chemical shifts that drift slightly with temperature: the methylene group appears between 3.72 parts per million (20°C) and 3.88 parts per million (-60°C), while the methyl group resonates between 1.25 parts per million (20°C) and 1.43 parts per million (-60°C) [1].
The coupling constant between the methylene and methyl protons is observed at 7 hertz, characteristic of vicinal coupling in ethyl groups. This coupling is only clearly resolved at higher temperatures (20°C) due to dynamic averaging effects at lower temperatures [1].
Two-dimensional nuclear magnetic resonance techniques provide enhanced structural information about lithium ethoxide systems. Several correlation methods have been successfully applied to lithium-containing compounds [2]:
HETCOR (Heteronuclear Correlation) experiments between ⁶Li and ¹H nuclei reveal connectivity patterns and provide insight into the spatial arrangement of lithium and organic components. These experiments are particularly valuable for understanding aggregation states and structural motifs in solution.
HMQC (Heteronuclear Multiple Quantum Coherence) spectroscopy enables the observation of through-bond correlations between ⁶Li and ¹H nuclei, facilitating the determination of which protons are directly connected to lithium-containing structural units.
HOESY (Heteronuclear Overhauser Effect Spectroscopy) experiments probe through-space interactions between ⁶Li and ¹H nuclei, providing information about spatial proximity and three-dimensional arrangements in solution.
EXSY (Exchange Spectroscopy) methods can detect chemical exchange processes involving lithium nuclei, revealing dynamic behavior and structural rearrangements on the nuclear magnetic resonance timescale.
COSY (Correlation Spectroscopy) and INADEQUATE (Incredible Natural Abundance Double Quantum Transfer Experiment) pulse sequences applied to ⁶Li-⁶Li correlations can reveal homonuclear coupling patterns and connectivity relationships between different lithium environments.
X-ray diffraction analysis of lithium ethoxide presents significant challenges due to the compound's extreme sensitivity to moisture and air. The ionic nature of lithium ethoxide results in a crystalline structure dominated by electrostatic interactions between lithium cations and ethoxide anions [3] [4].
While specific crystallographic parameters for pure lithium ethoxide are limited in the literature, related lithium alkoxide compounds provide insight into expected structural features. Sodium ethoxide, a closely related compound, crystallizes in space group P421m with Z = 2, forming a quadratic net structure where metal and oxygen atoms create layered arrangements with alkyl groups pointing outward [5].
Lithium ethoxide is expected to adopt similar structural motifs, with lithium cations coordinated by oxygen atoms from ethoxide ligands. The small size of the lithium ion typically results in tetrahedral coordination environments, though higher coordination numbers are possible in the presence of additional donor molecules such as ethanol or tetrahydrofuran [1].
The determination of accurate unit cell parameters and atomic positions requires specialized techniques for air-sensitive materials, including the use of inert atmosphere sample preparation and sealed capillary methods for data collection.
Infrared spectroscopy provides valuable information about the vibrational modes present in lithium ethoxide. The vibrational spectrum contains characteristic features arising from both the organic ethoxide moiety and the lithium-oxygen interaction [6] [7].
The carbon-hydrogen stretching region (2900-3000 cm⁻¹) exhibits strong absorptions characteristic of alkyl groups. These bands arise from both the methylene and methyl carbon-hydrogen stretching vibrations of the ethoxide ligand.
Carbon-hydrogen bending vibrations appear in the fingerprint region, with methylene bending modes typically observed around 1450-1465 cm⁻¹ and methyl bending vibrations near 1375 cm⁻¹. These deformation modes are sensitive to the electronic environment and can shift depending on the coordination state of the ethoxide ligand [6].
The carbon-oxygen stretching region (1000-1150 cm⁻¹) contains strong absorptions characteristic of the ethoxide functionality. These vibrations are particularly diagnostic for identifying ethoxide groups and distinguishing them from other oxygen-containing functional groups.
Lower frequency vibrations (400-900 cm⁻¹) arise from lithium-oxygen interactions. These metal-ligand stretching and bending modes provide information about the coordination environment of lithium and the strength of lithium-oxygen bonding. The exact frequencies depend on the coordination number and geometry around the lithium center.
Flammable;Corrosive